(1R,4S,5R,8S,9R,10R,11S,12S,16S,18R)-9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione
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Overview
Description
(1R,4S,5R,8S,9R,10R,11S,12S,16S,18R)-9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione is a natural product found in Homalolepis cedron and Samadera indica with data available.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis Approaches : The compound has been prepared through multi-step synthesis involving different precursors and reaction conditions. For instance, Grošelj et al. (2005) describe a synthesis process starting from camphor and involving various catalytic hydrogenation steps to obtain related derivatives (Grošelj et al., 2005).
Chemical Transformations and Rearrangements : The compound can undergo multiple molecular rearrangements. For example, Armenta-Salinas et al. (2019) discuss the transformation of related sesquiterpene compounds under specific conditions, leading to the formation of novel compounds with different skeletons (Armenta-Salinas et al., 2019).
Analytical Characterization : Studies like those conducted by Lei et al. (2011) have isolated and characterized similar complex molecules from natural sources, determining their structure and stereochemistry through techniques like X-ray diffraction (Lei et al., 2011).
Application in Organic Synthesis : The compound's derivatives are used as intermediates in organic synthesis. Mosimann & Vogel (2000) describe using related compounds in the synthesis of complex organic structures (Mosimann & Vogel, 2000).
Exploration in Medicinal Chemistry : Though not directly linked to the compound , similar structures have been investigated in medicinal chemistry. Rosenquist Å et al. (1996) describe the synthesis of enantiomerically pure derivatives for potential application in HIV treatment (Rosenquist Å et al., 1996).
Lipid Oxidation Studies : The compound and its derivatives are relevant in lipid oxidation research. Hamberg (1991) prepared trihydroxyoctadecenoic acid derivatives, similar in structure, to study lipid autoxidation processes (Hamberg, 1991).
Role in Protein-Lipid Interactions : Lederer et al. (1999) investigated the interaction of similar epoxyhydroxylinoleic acid derivatives with protein lysine moieties, highlighting their importance in understanding lipid oxidation and protein modifications (Lederer et al., 1999).
Properties
Molecular Formula |
C19H24O7 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(1R,4S,5R,8S,9R,10R,11S,12S,16S,18R)-9,12,18-trihydroxy-4,11,15-trimethyl-3,7-dioxapentacyclo[8.8.0.01,5.04,8.011,16]octadec-14-ene-6,13-dione |
InChI |
InChI=1S/C19H24O7/c1-7-4-9(20)14(23)17(2)8(7)5-10(21)19-6-25-18(3)13(19)16(24)26-15(18)11(22)12(17)19/h4,8,10-15,21-23H,5-6H2,1-3H3/t8-,10+,11+,12+,13-,14+,15-,17-,18-,19+/m0/s1 |
InChI Key |
FNBJCARFLWAAPK-MJTBGFFTSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@H]([C@]34[C@@H]2[C@H]([C@H]5[C@]([C@@H]3C(=O)O5)(OC4)C)O)O)C)O |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC(C34C2C(C5C(C3C(=O)O5)(OC4)C)O)O)C)O |
Synonyms |
cedronin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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